molecular formula C16H15N3OS B4686106 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide

2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide

Cat. No. B4686106
M. Wt: 297.4 g/mol
InChI Key: WXRIZHFTLRMFAW-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide, also known as CETPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. CETPA is a small molecule inhibitor that targets protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.

Scientific Research Applications

2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide has been studied extensively for its potential applications in scientific research, particularly in the field of diabetes and metabolic disorders. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, and has also been shown to reduce body weight and adiposity in obese mice. In addition, this compound has been investigated for its potential anti-cancer properties, as PTP1B has been implicated in the regulation of oncogenic signaling pathways.

Mechanism of Action

2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide is a small molecule inhibitor that targets PTP1B, which is a negative regulator of insulin signaling and glucose homeostasis. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and liver. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved glucose tolerance, increased insulin sensitivity, reduced body weight and adiposity, and activation of the AMPK pathway. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of diabetes and metabolic disorders.

Advantages and Limitations for Lab Experiments

2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide has several advantages for use in lab experiments, including its specificity for PTP1B and its ability to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. However, this compound also has several limitations, including its potential toxicity and the need for further optimization of its synthesis method and dosage.

Future Directions

There are several future directions for research on 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide, including the development of more potent and selective PTP1B inhibitors, the investigation of this compound's potential anti-cancer properties, and the optimization of its synthesis method and dosage for clinical use. In addition, this compound could be investigated for its potential applications in other metabolic disorders such as obesity and cardiovascular disease.

properties

IUPAC Name

(Z)-2-cyano-3-(5-ethylthiophen-2-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-14-3-4-15(21-14)9-13(10-17)16(20)19-11-12-5-7-18-8-6-12/h3-9H,2,11H2,1H3,(H,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRIZHFTLRMFAW-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=C(C#N)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=C(/C#N)\C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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